molecular formula C12H9N5O3 B12931889 6-Methyl-5-(4-oxo-1,2,3-benzotriazin-3(4h)-yl)pyrimidine-2,4(1h,3h)-dione CAS No. 56742-21-3

6-Methyl-5-(4-oxo-1,2,3-benzotriazin-3(4h)-yl)pyrimidine-2,4(1h,3h)-dione

Cat. No.: B12931889
CAS No.: 56742-21-3
M. Wt: 271.23 g/mol
InChI Key: IHAFRZMOYKUBBQ-UHFFFAOYSA-N
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Description

6-Methyl-5-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring fused with a triazine ring, which is further substituted with a methyl group and an oxo group, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while substitution reactions can produce a wide range of substituted pyrimidine-triazine compounds .

Scientific Research Applications

6-Methyl-5-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 6-Methyl-5-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-5-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)pyrimidine-2,4(1H,3H)-dione stands out due to its fused ring system and specific substituents, which confer unique chemical and biological properties.

Properties

CAS No.

56742-21-3

Molecular Formula

C12H9N5O3

Molecular Weight

271.23 g/mol

IUPAC Name

6-methyl-5-(4-oxo-1,2,3-benzotriazin-3-yl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C12H9N5O3/c1-6-9(10(18)14-12(20)13-6)17-11(19)7-4-2-3-5-8(7)15-16-17/h2-5H,1H3,(H2,13,14,18,20)

InChI Key

IHAFRZMOYKUBBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)N2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

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